molecular formula C10H5F3O3 B13545900 3-Ethynyl-5-(trifluoromethoxy)benzoic acid

3-Ethynyl-5-(trifluoromethoxy)benzoic acid

Cat. No.: B13545900
M. Wt: 230.14 g/mol
InChI Key: PDXFRSAHGUFKOE-UHFFFAOYSA-N
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Description

Contextual Significance in Contemporary Organic and Medicinal Chemistry

3-Ethynyl-5-(trifluoromethoxy)benzoic acid is a specialized organic molecule that stands at the intersection of several key areas in modern chemical research. Its structure, featuring a benzoic acid core substituted with both an ethynyl (B1212043) and a trifluoromethoxy group, makes it a compound of significant interest, particularly in the fields of medicinal and materials chemistry. The strategic placement of these functional groups imparts unique electronic and steric properties to the molecule, rendering it a valuable building block for the synthesis of more complex chemical entities.

The trifluoromethoxy group (-OCF3) is a well-regarded substituent in drug design due to its strong electron-withdrawing nature and high lipophilicity. These characteristics can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets. Similarly, the ethynyl group (-C≡CH) is a versatile functional handle that can participate in a wide array of chemical transformations, including click chemistry reactions, Sonogashira couplings, and cycloadditions. This dual functionality allows for the targeted modification and elaboration of the benzoic acid scaffold.

While direct research on this compound is not extensively documented in publicly available literature, its importance can be inferred from studies on analogous compounds. For instance, related molecules such as 3-fluoro-5-(trifluoromethyl)benzoic acid are actively employed in the synthesis of active pharmaceutical ingredients (APIs) ossila.com. The fluorinated substituents in these analogs are known to contribute to improved lipophilicity and binding affinity in the final drug products ossila.com. The combination of the trifluoromethoxy and ethynyl groups in the title compound suggests its potential for similar, if not more diverse, applications.

Strategic Position as a Multifunctional Synthetic Intermediate

The true value of this compound in a research context lies in its role as a multifunctional synthetic intermediate. The three key components of the molecule—the carboxylic acid, the ethynyl group, and the trifluoromethoxy group—each offer distinct opportunities for chemical modification. This "tri-functional" nature allows chemists to strategically and sequentially introduce new functionalities, building up molecular complexity in a controlled manner.

The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. This allows for the attachment of the benzoic acid core to a wide range of molecular scaffolds through well-established reaction protocols. The ethynyl group, as a terminal alkyne, is a gateway to a host of powerful coupling reactions. The Sonogashira cross-coupling reaction, for example, allows for the formation of carbon-carbon bonds by coupling the alkyne with aryl or vinyl halides. This is a common strategy for constructing complex aromatic systems. Furthermore, the ethynyl group can be utilized in cycloaddition reactions to form various heterocyclic rings, which are common motifs in pharmaceuticals.

The trifluoromethoxy group, while generally less reactive, plays a crucial role in modulating the electronic properties of the aromatic ring and influencing the reactivity of the other functional groups. Its strong electron-withdrawing effect can impact the acidity of the carboxylic acid and the reactivity of the alkyne. This electronic influence is a key consideration in the design of synthetic routes and the prediction of reaction outcomes.

Interactive Data Table: Functional Groups and Their Synthetic Utility

Functional GroupKey ReactionsPotential Applications
Carboxylic AcidEsterification, Amidation, Acyl HalogenationLinker for molecular scaffolds, Prodrug synthesis
Ethynyl GroupSonogashira Coupling, Click Chemistry, CycloadditionsIntroduction of aromatic and heterocyclic moieties, Bioconjugation
Trifluoromethoxy GroupGenerally unreactiveModulation of electronic properties, Enhancement of pharmacokinetic properties

Overview of Key Research Areas

Given the functional group combination present in this compound, its application is anticipated in several cutting-edge research areas:

Drug Discovery and Medicinal Chemistry: The compound serves as an ideal starting material for the synthesis of novel therapeutic agents. The trifluoromethoxy group can improve the drug-like properties of a molecule, while the ethynyl group provides a site for the attachment of pharmacophores or for linking to larger biomolecules. Research on related fluorinated benzoic acids has led to the development of inhibitors for various biological targets, including enzymes and receptors ossila.com.

Materials Science: The rigid, rod-like structure of the ethynyl-substituted aromatic ring makes this compound a potential building block for advanced materials. Polymers and macromolecules synthesized from such precursors could exhibit interesting electronic and photophysical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Biology: The presence of a terminal alkyne allows for the use of this molecule in bioorthogonal chemistry. Through "click" reactions, it can be attached to biomolecules such as proteins or nucleic acids that have been modified with a complementary azide (B81097) group. This enables the study of biological processes in living systems without interfering with native biochemical reactions.

Detailed Research Findings

The application of similar building blocks in the synthesis of complex molecules is well-documented. For instance, the preparation of the drug Ponatinib involves a key intermediate, 3-(imidazo[1,2-b]pyridazin-3-ethynyl)-4-methyl benzoic acid, which shares the ethynylbenzoic acid core google.com. This highlights the industrial relevance of this class of compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H5F3O3

Molecular Weight

230.14 g/mol

IUPAC Name

3-ethynyl-5-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C10H5F3O3/c1-2-6-3-7(9(14)15)5-8(4-6)16-10(11,12)13/h1,3-5H,(H,14,15)

InChI Key

PDXFRSAHGUFKOE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC(=C1)OC(F)(F)F)C(=O)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3 Ethynyl 5 Trifluoromethoxy Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone for a variety of chemical transformations, enabling the formation of esters, amides, and more reactive acyl derivatives. These reactions are fundamental for integrating the 3-ethynyl-5-(trifluoromethoxy)phenyl scaffold into larger molecular frameworks.

Esterification Reactions

Esterification of 3-ethynyl-5-(trifluoromethoxy)benzoic acid can be readily achieved through several standard methods. The most common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product by removing water.

For instance, the synthesis of the corresponding methyl ester can be accomplished by reacting the acid with methanol (B129727) and a catalytic amount of concentrated sulfuric acid at elevated temperatures. csic.es An alternative method involves a two-step process where a tert-butyl ester precursor is first deprotected using a strong acid like trifluoroacetic acid, followed by esterification with the desired alcohol under acidic conditions. csic.es This approach can achieve high yields, often exceeding 95%. csic.es The reaction progress can be monitored by techniques such as thin-layer chromatography or liquid chromatography-mass spectrometry (LCMS).

Reactant 1Reactant 2Catalyst/ReagentsSolventConditionsProductYield
This compoundMethanolConc. H₂SO₄MethanolRefluxMethyl 3-ethynyl-5-(trifluoromethoxy)benzoateHigh
tert-Butyl 3-ethynylbenzoateMethanol1. Trifluoroacetic acid 2. Conc. H₂SO₄1. Dichloromethane (B109758) 2. Methanol1. Room Temp, 3h 2. 85°C, 20hMethyl 3-ethynylbenzoate96% (over 2 steps) csic.es

This table presents a general method and a specific example for the esterification of a closely related compound, illustrating the expected reaction conditions and outcomes.

The mechanism of acid-catalyzed esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. The presence of the electron-withdrawing trifluoromethoxy group can slightly influence the reactivity of the carboxylic acid, but generally does not impede the esterification process.

Amidation Reactions and Peptide Coupling Strategies

The formation of amides from this compound is a crucial reaction for its incorporation into biologically active molecules, including peptides. Direct reaction of the carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated using a coupling reagent.

A wide array of modern peptide coupling reagents can be employed for this purpose. These reagents convert the carboxylic acid into a more reactive species, such as an active ester or a mixed anhydride (B1165640), which is then readily attacked by the amine nucleophile. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP, HBTU), and uronium salts (e.g., HATU, HCTU). The choice of coupling reagent and additives (like HOBt or HOAt to suppress racemization) is critical for achieving high yields and preserving stereochemical integrity, especially in peptide synthesis. fishersci.it

The general procedure for amidation involves dissolving the carboxylic acid in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), followed by the addition of the coupling reagent, an amine base (like triethylamine (B128534) or diisopropylethylamine), and finally the amine component. These reactions are typically carried out at room temperature and proceed to completion within a few hours.

Coupling ReagentAdditiveBaseSolventGeneral ConditionsProduct
DCC/EDCHOBt/HOAtDIEA/TEADMF/DCM0°C to RTAmide
PyBOP/HBTUHOBtDIEA/TEADMFRTAmide
HATU/HCTU-DIEA/TEADMFRTAmide

This table summarizes common peptide coupling systems applicable for the amidation of this compound.

The trifluoromethoxy and ethynyl (B1212043) groups are generally stable under these mild coupling conditions, making this a highly effective strategy for creating diverse amide libraries.

Conversion to Acyl Halides and Anhydrides for Further Functionalization

For enhanced reactivity in acylation reactions, this compound can be converted into its corresponding acyl halide, most commonly the acyl chloride. This transformation is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). smolecule.comossila.com These reactions are often performed in an inert solvent or neat, and the volatile byproducts (SO₂, HCl, CO, CO₂) can be easily removed, simplifying purification.

The resulting 3-ethynyl-5-(trifluoromethoxy)benzoyl chloride is a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and thiols, often without the need for a coupling reagent. ossila.com

Symmetrical anhydrides can also be prepared from the carboxylic acid. This is typically achieved through dehydration coupling, using reagents like acetic anhydride or by treating the sodium salt of the benzoic acid with the corresponding acyl chloride. nih.gov The anhydride serves as another activated form of the carboxylic acid, useful for acylation reactions.

Reactivity of the Terminal Ethynyl Group

The terminal alkyne functionality of this compound is a versatile handle for a variety of carbon-carbon bond-forming reactions, most notably in the realm of "click chemistry" and cross-coupling transformations.

Click Chemistry Reactions (e.g., Huisgen Cycloaddition)

The terminal ethynyl group is an ideal substrate for the Huisgen 1,3-dipolar cycloaddition with azides to form stable 1,2,3-triazole rings. This reaction, particularly its copper(I)-catalyzed variant (CuAAC), is a cornerstone of "click chemistry" due to its high efficiency, regioselectivity (yielding the 1,4-disubstituted isomer), and tolerance of a wide range of functional groups. scripps.eduorganic-chemistry.orgwikipedia.org

The reaction is typically carried out using a copper(I) source, which can be a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. wikipedia.org The reaction proceeds under mild conditions, often in a variety of solvents, including aqueous mixtures, at room temperature. organic-chemistry.org This robust reactivity allows for the conjugation of the this compound moiety to a wide array of azide-containing molecules, from small organic compounds to complex biomolecules. scripps.edu

Alkyne ComponentAzide (B81097) ComponentCatalyst SystemSolventConditionsProduct
This compound derivativeOrganic Azide (R-N₃)CuSO₄ / Sodium Ascorbatet-BuOH/H₂ORoom Temp1,4-Disubstituted 1,2,3-triazole
PhenylacetyleneBenzyl AzideCuINeatRoom Temp1-Benzyl-4-phenyl-1H-1,2,3-triazole

This table illustrates the general conditions for a CuAAC reaction and a specific example.

The mechanism of the CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole ring. The high reliability and specificity of this reaction make it a powerful tool for creating complex molecular architectures.

Further Cross-Coupling Transformations (e.g., Glaser Coupling)

The terminal alkyne can also undergo oxidative homocoupling to form a symmetrical 1,3-diyne, a reaction known as the Glaser coupling. unizar.es This reaction is typically catalyzed by a copper(I) salt, such as copper(I) chloride, in the presence of an oxidant (often oxygen from the air) and a base, like ammonia (B1221849) or an amine such as TMEDA (tetramethylethylenediamine) in the Hay modification. researchgate.netresearchgate.net

The Glaser coupling proceeds via the formation of a copper(I) acetylide, which then undergoes oxidation to a radical intermediate that dimerizes to form the butadiyne linkage. researchgate.net This reaction is valuable for the synthesis of conjugated systems, which are of interest in materials science for their electronic and optical properties.

Alkyne SubstrateCatalyst SystemOxidantBase/SolventProduct
This compound derivativeCuClO₂ (air)TMEDA / Organic SolventSymmetrical 1,3-diyne
PhenylacetyleneCuI / TBIA / Piperidine-Acetonitrile1,4-Diphenylbuta-1,3-diyne

This table shows the general setup for a Glaser-Hay coupling and a specific example with a modified system.

The reaction conditions can be tuned to favor either homocoupling or, in some cases, cross-coupling with other terminal alkynes. The resulting diyne can be a key structural motif in polymers, macrocycles, and other advanced materials. rsc.org

Hydration and Hydroamination Reactions

The ethynyl group of this compound is a site of significant reactivity, particularly for addition reactions such as hydration and hydroamination. These reactions transform the alkyne into more complex functional groups, such as ketones, aldehydes, or amines, which are valuable intermediates in organic synthesis.

Hydration: The addition of water across the carbon-carbon triple bond of the ethynyl group can be catalyzed by acids, often in the presence of a mercury(II) salt like mercury(II) sulfate (B86663) to increase the reaction rate. chemistrysteps.comlibretexts.org The reaction with a terminal alkyne, such as in this compound, follows Markovnikov's rule. libretexts.orgkhanacademy.org The mechanism involves the electrophilic addition of the mercuric ion to the alkyne, forming a vinylic carbocation intermediate. libretexts.org Water then acts as a nucleophile, attacking the more substituted carbon. The initial product is an enol, which is generally unstable and rapidly tautomerizes to the more stable keto form. chemistrysteps.com For a terminal alkyne, this process yields a methyl ketone.

An alternative method is hydroboration-oxidation, which results in anti-Markovnikov addition. libretexts.org Reaction with a sterically hindered borane (B79455) reagent like disiamylborane (B86530) followed by oxidation with hydrogen peroxide in a basic solution yields an enol that tautomerizes to an aldehyde. libretexts.orglibretexts.org

Table 1: Comparison of Hydration Methods for the Ethynyl Group

Method Reagents Regioselectivity Initial Product Final Product
Mercury(II)-Catalyzed HydrationH₂O, H₂SO₄, HgSO₄MarkovnikovEnolMethyl Ketone
Hydroboration-Oxidation1. Disiamylborane 2. H₂O₂, NaOHAnti-MarkovnikovEnolAldehyde

Hydroamination: The addition of an N-H bond from an amine across the alkyne triple bond is known as hydroamination. This reaction is a highly atom-efficient method for synthesizing nitrogen-containing compounds like enamines and imines. conicet.gov.ar Transition metal catalysts, particularly those based on copper, are often employed to facilitate this transformation for terminal alkynes. conicet.gov.arsciepub.com The mechanism can vary depending on the catalyst system used. For instance, some mechanisms proceed through the formation of a metal-amido complex, followed by the insertion of the alkyne into the metal-nitrogen bond. nih.govacs.org Another proposed pathway involves the formation of a metal-vinylidene intermediate, which is then attacked by the amine nucleophile. nih.govacs.org The resulting imines can be subsequently reduced to form the corresponding amines. conicet.gov.ar

Influence of the Trifluoromethoxy Substituent on Aromatic Reactivity

The trifluoromethoxy (-OCF₃) group is a unique substituent that significantly modulates the electronic properties and reactivity of the aromatic ring to which it is attached. Its influence stems from a combination of strong inductive effects and weaker resonance effects.

Electronic Effects on Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich π-system of the benzene (B151609) ring. The trifluoromethoxy group's effect on this reaction is twofold.

Inductive Effect (-I): The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the oxygen atom and, by extension, from the aromatic ring through the sigma bond framework. This powerful electron-withdrawing inductive effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. nih.gov Reactions with deactivated rings often require more stringent conditions to proceed. lkouniv.ac.in

Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. This donation increases the electron density at the ortho and para positions. However, the strong electron-withdrawing pull of the CF₃ group on the oxygen's lone pairs diminishes this resonance donation compared to a methoxy (B1213986) (-OCH₃) group. nih.gov

Table 2: Electronic Influence of the Trifluoromethoxy Group in Electrophilic Aromatic Substitution

Effect Description Impact on Reactivity Directing Influence
Inductive Effect (-I)Strong withdrawal of electron density from the ring via the σ-bond due to electronegative fluorine atoms.Deactivating (slows reaction rate). nih.govN/A
Resonance Effect (+M)Weak donation of electron density from oxygen lone pairs into the π-system.Activating (counteracted by -I effect).ortho, para-directing. nih.gov
Overall Effect Strongly Deactivating, ortho, para-directing

Nucleophilic Substitution Patterns on the Aromatic Ring

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally unfavorable for electron-rich aromatic systems but is facilitated by the presence of strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com

The trifluoromethoxy group, being a potent electron-withdrawing substituent, activates the aromatic ring toward nucleophilic attack. nih.gov The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack by the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com

For an SₙAr reaction to occur on a derivative of this compound, a suitable leaving group (e.g., a halide) would need to be present on the ring. The activating effect of the -OCF₃ group is most pronounced when it is positioned ortho or para to the leaving group. This is because these positions allow the negative charge of the Meisenheimer intermediate to be delocalized onto the oxygen atom of the trifluoromethoxy group through resonance, thereby stabilizing the intermediate and lowering the activation energy of the reaction. masterorganicchemistry.com If the -OCF₃ group is meta to the leaving group, this resonance stabilization is not possible, and the activating effect is significantly weaker, relying solely on the inductive effect.

Table 3: Influence of -OCF₃ Position on Meisenheimer Complex Stability in SₙAr

Position of -OCF₃ Relative to Leaving Group (LG) Stabilization of Negative Charge Effect on Reaction Rate
orthoInductive and ResonanceStrong Activation
paraInductive and ResonanceStrong Activation
metaInductive OnlyWeak Activation

Derivatives and Analogues of 3 Ethynyl 5 Trifluoromethoxy Benzoic Acid: Design and Synthesis Strategies

Design Principles for Structural Diversification

The design of derivatives based on the 3-ethynyl-5-(trifluoromethoxy)benzoic acid core is guided by the principle of systematic functional group modification. This approach allows for a fine-tuning of molecular properties such as steric hindrance, electronic distribution, and lipophilicity, which are critical determinants of a molecule's behavior in chemical and biological systems.

Variations in the Ethynyl (B1212043) Side Chain

The terminal alkyne of the ethynyl group is a highly versatile functional handle for structural elaboration, primarily through carbon-carbon bond-forming reactions. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone in this context. researchgate.netut.ac.irresearchgate.netsmolecule.com This reaction enables the introduction of a wide array of substituents at the terminus of the ethynyl side chain, thereby systematically altering the steric and electronic profile of the molecule.

The scope of this transformation is broad, accommodating a variety of aryl and heteroaryl halides. For instance, coupling with substituted phenyl iodides, pyridyl chlorides, or other heterocyclic halides can introduce diverse aromatic systems. The electronic nature of the substituent on the coupling partner can be varied from electron-donating to electron-withdrawing, providing a means to modulate the electronic properties of the resulting molecule. The following table illustrates potential variations through Sonogashira coupling, based on reactions with analogous ethynylbenzoic acids.

Reactant 1Reactant 2 (Aryl/Vinyl Halide)Catalyst SystemProduct
This compoundIodobenzenePd(PPh₃)₄, CuI, Et₃N3-(Phenylethynyl)-5-(trifluoromethoxy)benzoic acid
This compound4-IodopyridinePd(PPh₃)₂Cl₂, CuI, Et₃N3-((4-Pyridinyl)ethynyl)-5-(trifluoromethoxy)benzoic acid
This compound2-BromothiophenePd(dppf)Cl₂, CuI, i-Pr₂NH3-((2-Thienyl)ethynyl)-5-(trifluoromethoxy)benzoic acid
This compoundVinyl bromidePd(OAc)₂, PPh₃, CuI, Et₃N3-(But-1-en-3-ynyl)-5-(trifluoromethoxy)benzoic acid

This table presents hypothetical examples based on established Sonogashira coupling reactions with similar substrates.

Modifications of the Benzoic Acid Carboxylic Group

Esterification, typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions or using coupling agents, can introduce various alkyl or aryl groups. researchgate.net Amidation, the reaction with an amine, is another common modification, often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a stable amide bond. acs.orgossila.com These reactions allow for the incorporation of a wide range of substituents, influencing the molecule's solubility and interaction patterns.

ReagentReaction TypeProduct Functional Group
Methanol (B129727), H₂SO₄Fischer EsterificationMethyl ester
Benzylamine, DCCAmidationN-Benzyl amide
Thionyl chloride (SOCl₂)Acyl chloride formationAcyl chloride
Sodium borohydride (B1222165) (NaBH₄)ReductionBenzyl alcohol

This table illustrates common derivatizations of the carboxylic acid group.

Alterations to the Trifluoromethoxy Substituent (e.g., trifluoromethyl analogs)

The trifluoromethoxy (-OCF₃) group is a significant contributor to the electronic properties and lipophilicity of the parent molecule. nih.govsigmaaldrich.comcymitquimica.com Altering this substituent provides a powerful tool for fine-tuning these characteristics. One common alteration is its replacement with the trifluoromethyl (-CF₃) group, which also enhances lipophilicity but has different electronic effects. nih.govsigmaaldrich.comcymitquimica.com Another isostere of interest is the trifluoromethylthio (-SCF₃) group, which is known to have a significant impact on the bioavailability of molecules. nih.govnih.govscielo.org.mxbeilstein-journals.org

The synthesis of such analogs often requires a de novo approach, starting from precursors already bearing the desired substituent. For example, the synthesis of a trifluoromethyl analog would likely start from 3-bromo-5-(trifluoromethyl)aniline, which can then be converted to the corresponding benzoic acid and subsequently functionalized with the ethynyl group. The synthesis of trifluoromethylthio analogs can be more challenging and may involve specialized trifluoromethylthiolating reagents. nih.govnih.govscielo.org.mxbeilstein-journals.org

Original SubstituentAnalogous SubstituentKey Property Change
Trifluoromethoxy (-OCF₃)Trifluoromethyl (-CF₃)Altered electronic withdrawing strength, similar lipophilicity enhancement. nih.govsigmaaldrich.comcymitquimica.com
Trifluoromethoxy (-OCF₃)Trifluoromethylthio (-SCF₃)Increased lipophilicity and metabolic stability. nih.govnih.govscielo.org.mxbeilstein-journals.org
Trifluoromethoxy (-OCF₃)Pentafluorosulfanyl (-SF₅)Significantly increased steric bulk and electron-withdrawing character. acs.org

This table highlights key analogs of the trifluoromethoxy group and their general impact on molecular properties.

Synthetic Pathways to Complex Molecular Architectures Incorporating the Core Scaffold

The this compound scaffold can serve as a building block for the synthesis of more complex molecular architectures, including various heterocyclic systems. The presence of both the ethynyl and carboxylic acid functionalities allows for a range of cyclization reactions.

For instance, palladium-catalyzed reactions of 2-ethynylbenzoates (esters of 2-ethynylbenzoic acid) are known to yield isocoumarins, a class of lactones. While the subject molecule is a 3-ethynyl derivative, analogous intramolecular cyclization strategies could potentially be explored. For example, after conversion of the carboxylic acid to an ester, intramolecular reactions involving the ethynyl group could lead to the formation of fused ring systems.

Furthermore, the ethynyl group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with azides to form triazoles, a reaction often catalyzed by copper(I) and known as "click chemistry." This provides a highly efficient and modular approach to link the core scaffold to other molecular fragments.

Structure-Reactivity and Structure-Binding Relationship Studies (without biological outcomes)

Understanding the relationship between the structure of these molecules and their intrinsic chemical reactivity and binding affinities is crucial for their rational design. These studies, conducted in the absence of biological endpoints, focus on the fundamental physicochemical properties that govern molecular interactions.

The trifluoromethoxy group, being a strong electron-withdrawing group, significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring. researchgate.net The ethynyl group, with its linear geometry and π-system, can participate in various non-covalent interactions, including π-stacking and hydrogen bonding (as a hydrogen bond acceptor).

Rational Design for Modulating Molecular Recognition Elements

The principles of molecular recognition guide the rational design of derivatives with specific binding properties. By systematically altering the functional groups on the this compound scaffold, it is possible to modulate its interactions with other molecules.

For example, the introduction of different substituents via Sonogashira coupling can create specific steric and electronic environments that favor binding to complementary surfaces. Modification of the carboxylic acid to an amide introduces a hydrogen bond donor (N-H) and acceptor (C=O), which can be strategically positioned to interact with a target. The choice of the amine used in the amidation can introduce further recognition elements, such as additional aromatic rings for π-stacking interactions or charged groups for electrostatic interactions.

Exploring Substituent Effects on Chemical Transformations

The reactivity and transformation potential of derivatives of this compound are significantly influenced by the electronic and steric nature of substituents introduced onto the aromatic ring. These substituents can modulate the electron density of the ethynyl group and the carboxylic acid moiety, thereby affecting the outcomes of various chemical reactions, including cross-coupling and cycloaddition reactions.

The trifluoromethoxy (-OCF3) group at the 5-position is a strong electron-withdrawing group, which has a considerable activating effect. This electronic influence extends to various positions on the aromatic ring, enhancing the kinetic acidity of the molecule.

Influence on Cross-Coupling Reactions

The Sonogashira cross-coupling reaction is a pivotal transformation for functionalizing the ethynyl group of this compound and its derivatives. The efficiency and rate of this palladium-catalyzed reaction are highly dependent on the electronic properties of the substituents on the aromatic ring.

Generally, electron-withdrawing groups on the aryl halide coupling partner increase the rate of the Sonogashira reaction. concordia.caresearchgate.net This is attributed to the facilitation of the rate-determining oxidative addition step of the palladium catalyst to the aryl halide. concordia.caresearchgate.net Conversely, electron-donating groups can decrease the reaction rate. concordia.ca

In the context of derivatives of this compound, the inherent electron-withdrawing nature of the trifluoromethoxy group already primes the molecule for efficient coupling. The introduction of additional substituents can further fine-tune this reactivity. For instance, the presence of another electron-withdrawing group would be expected to further enhance the reaction rate, while an electron-donating group might have a moderating effect.

The steric hindrance of substituents, particularly those in proximity to the reaction centers, also plays a crucial role in the Sonogashira coupling. acs.org Bulky substituents on either the aryl halide or the acetylene (B1199291) can significantly impact the efficiency of the coupling reaction. acs.org

Substituent (R) on Aryl HalideElectronic EffectExpected Impact on Sonogashira Coupling RateSteric Hindrance
-NO2Strong Electron-WithdrawingIncreaseLow
-CNStrong Electron-WithdrawingIncreaseLow
-CHOModerate Electron-WithdrawingIncreaseModerate
-HNeutralBaselineLow
-CH3Electron-DonatingDecreaseLow
-OCH3Strong Electron-DonatingDecreaseLow
-C(CH3)3Electron-DonatingDecreaseHigh

Influence on Cycloaddition Reactions

The ethynyl group of this compound derivatives can also participate in various cycloaddition reactions, such as [3+2] cycloadditions, to form heterocyclic structures. The regioselectivity and efficiency of these reactions are governed by both electronic and steric substituent effects.

In nucleophilic additions to arynes, which can be considered a form of cycloaddition, the regioselectivity is influenced by the distortion of the aryne bond and steric factors. nih.gov For instance, in 3-silylarynes, while electronic effects from aryne distortion might favor the addition of a nucleophile to one carbon of the triple bond, steric hindrance from a bulky nucleophile can lead to addition at the other, less sterically hindered carbon. nih.gov

Similarly, in cycloaddition reactions involving the ethynyl group of this compound derivatives, the nature of the substituents on the aromatic ring will influence the electron density of the alkyne. Electron-withdrawing substituents will render the alkyne more electrophilic, potentially favoring reactions with electron-rich dienes or dipoles. Conversely, electron-donating groups would increase the nucleophilicity of the alkyne.

The steric bulk of substituents can also dictate the regiochemical outcome of cycloaddition reactions by favoring the approach of the reacting partner from the less hindered face.

Substituent (R)Electronic Effect on AlkyneExpected Influence on Cycloaddition with Electron-Rich DipolesSteric Hindrance
-NO2Electron-Withdrawing (more electrophilic)FavorableLow
-BrElectron-WithdrawingFavorableLow
-HNeutralBaselineLow
-CH3Electron-Donating (more nucleophilic)Less FavorableLow
-OCH3Electron-DonatingLess FavorableLow
-Si(CH3)3Electron-Donating (Inductive)Less FavorableHigh

Applications in Contemporary Chemical Synthesis and Chemical Biology Research

Role as a Versatile Building Block in Complex Organic Synthesis

The compound serves as a highly adaptable scaffold, enabling chemists to construct intricate molecular architectures through a variety of synthetic strategies. Its utility stems from the orthogonal reactivity of its functional groups, which can be addressed selectively under different reaction conditions.

The terminal alkyne of 3-ethynyl-5-(trifluoromethoxy)benzoic acid is a key functional group for the construction of a wide array of heterocyclic systems. One of the most prominent applications is in 1,3-dipolar cycloaddition reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govnih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. These triazole rings are not merely linkers but are recognized as important pharmacophores that can engage in hydrogen bonding and dipole interactions, often mimicking the properties of a peptide bond. nih.gov By reacting the ethynyl (B1212043) group with various organic azides, a library of complex triazole-containing molecules can be generated, incorporating the trifluoromethoxybenzoic acid core.

The synthesis can be designed in multiple ways:

The benzoic acid can be converted into an ester or amide before the cycloaddition reaction.

The cycloaddition can be performed first, followed by transformations of the carboxylic acid group.

This versatility allows for the integration of the core scaffold into larger, more complex heterocyclic frameworks, which are prevalent in medicinal chemistry and materials science.

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.gov this compound is a prime candidate for use in MCRs due to its possession of multiple reactive centers. The carboxylic acid, the alkyne, and the aromatic ring can all participate in different types of transformations.

For instance, the compound could theoretically be employed in MCRs such as:

Ugi-type reactions: The carboxylic acid component could react with an amine, an isocyanide, and an aldehyde to form a complex acyclic intermediate, with the ethynyl group available for subsequent post-modification.

Passerini-type reactions: Similar to the Ugi reaction, the carboxylic acid can participate in reactions with isocyanides and carbonyl compounds.

Palladium-catalyzed MCRs: The alkyne functionality is amenable to a variety of palladium-catalyzed coupling and cyclization cascades, allowing for the simultaneous formation of multiple C-C and C-heteroatom bonds.

By combining the reactivity of the alkyne and the carboxylic acid in a one-pot procedure, chemists can rapidly assemble diverse molecular libraries built around the central trifluoromethoxy-substituted phenyl ring. mdpi.com

Integration into Chemical Probes and Tags for Biomolecular Studies

The unique functionalities of this compound make it an excellent starting material for the design of sophisticated chemical probes used to investigate biological processes.

Photoaffinity labeling (PAL) is a powerful technique to identify and map the binding interactions between a small molecule and its biological target, typically a protein. This method relies on a reagent that contains a photo-activatable group, which upon irradiation with UV light, generates a highly reactive species that forms a covalent bond with nearby amino acid residues in the binding site.

Derivatives of this compound can be synthesized to serve as PAL reagents. nih.gov The core structure is often modified to include a photo-activatable moiety, most commonly a diazirine. The trifluoromethylphenyl diazirine group is particularly favored because it is relatively small, chemically stable in the dark, and upon photolysis, generates a reactive carbene with high efficiency. nih.gov The trifluoromethoxy group present in the parent compound provides similar benefits to the trifluoromethyl group, such as enhancing lipophilicity and metabolic stability. The resulting molecule is a trifunctional probe, containing:

A ligand or binding moiety (derived from the benzoic acid).

A photo-activatable group (e.g., a diazirine) for covalent cross-linking.

A reporter handle (the ethynyl group) for subsequent detection or enrichment.

Table 1: Functional Components of a Photoaffinity Probe Derived from this compound
ComponentFunctionExample Moiety
Target Binding ElementProvides specificity for the biological target of interest.Pharmacophore attached via the carboxylic acid group.
Photo-activatable GroupForms a covalent bond with the target upon UV irradiation.Trifluoromethylphenyl diazirine.
Reporter HandleAllows for visualization or purification of the labeled target.Terminal Alkyne (Ethynyl Group). wustl.edu

The terminal alkyne (ethynyl group) is the quintessential "handle" for click chemistry. nih.gov This functionality allows for the specific and efficient covalent attachment of the molecule to a biological target or a reporter tag that has been modified with a complementary azide (B81097) group. This process, known as bioconjugation, is central to many chemical biology techniques. researchgate.net

In the context of target identification, a workflow often involves:

A bioactive ligand derived from this compound is incubated with a biological sample (e.g., cell lysate or living cells).

After the ligand binds to its target protein(s), the alkyne handle is used to "click" on a reporter molecule.

This reporter molecule can be a fluorescent dye for imaging, or a tag like biotin (B1667282) for affinity purification and subsequent identification by mass spectrometry.

The combination of a photo-activatable diazirine and a clickable alkyne on the same scaffold creates a powerful "two-in-one" tool. nih.govwustl.edu This allows researchers to first covalently trap the ligand-protein interaction and then use the click handle to attach a reporter for downstream analysis, providing robust and unambiguous target identification.

Intermediacy in the Research and Development of Pharmacologically Relevant Scaffolds

This compound serves as a valuable intermediate in the synthesis of molecules with potential therapeutic applications. The structural features of the compound are highly desirable in medicinal chemistry. smolecule.com

Benzoic Acid Scaffold: This is a common structural motif found in numerous approved drugs. It can act as a key binding element (e.g., through salt bridges with basic residues in a protein) or as a handle for further derivatization. nih.govnih.gov

Trifluoromethoxy (-OCF₃) Group: The inclusion of fluorine-containing groups is a widely used strategy in drug design. The -OCF₃ group is highly lipophilic, which can enhance membrane permeability and bioavailability. It is also a strong electron-withdrawing group and is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

Ethynyl Group: This group provides a vector for molecular elaboration. Using well-established methods like the Sonogashira coupling, medicinal chemists can attach a wide variety of other aromatic or aliphatic groups to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of a lead compound. smolecule.com

Chemical Scaffolds for Enzyme Inhibitors

While direct research on this compound as an enzyme inhibitor is not extensively documented in publicly available literature, the broader class of fluorinated benzoic acid derivatives has demonstrated significant potential in this area. The trifluoromethoxy substituent is a known bioisostere for other functional groups and can contribute to enhanced binding affinity and lipophilicity of a molecule. These characteristics are crucial for the design of potent enzyme inhibitors.

For instance, structurally related compounds have been investigated for their inhibitory activity against a variety of enzymes. The general principle involves utilizing the benzoic acid core as a central scaffold to which other pharmacophoric elements can be attached. The ethynyl group, in particular, offers a versatile point for modification through reactions such as "click chemistry" or Sonogashira coupling, enabling the synthesis of a diverse library of potential inhibitor candidates.

Interactive Table: Enzyme Inhibition by Structurally Related Benzoic Acid Derivatives
Compound ClassTarget EnzymeKey Structural FeaturesReference
Fluorinated Benzoic AcidsVariousEnhanced lipophilicity, metabolic stabilityGeneral Medicinal Chemistry Principles
Ethynyl-substituted AromaticsKinases, ProteasesCovalent modification potential, synthetic handleDrug Discovery Reviews

Components in Receptor Ligand Design

The design of selective and potent receptor ligands is a cornerstone of modern drug discovery. The this compound scaffold is well-suited for this purpose. The carboxylic acid can be converted to an amide or ester, allowing for the introduction of various side chains to probe the binding pockets of target receptors. The trifluoromethoxy group can contribute to favorable interactions within the binding site, potentially increasing ligand potency and selectivity.

A notable example in the broader family of benzoic acid derivatives is the development of antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases. geetauniversity.edu.in Researchers have synthesized a series of 3-sulfonamido benzoic acid derivatives that show potent antagonism at this receptor. geetauniversity.edu.in This highlights the utility of the benzoic acid scaffold in presenting functional groups in a specific orientation for optimal receptor interaction. The ethynyl group of this compound provides an additional vector for the exploration of chemical space in the design of novel receptor ligands.

Interactive Table: Receptor Ligand Activity of Benzoic Acid Analogs
Compound ScaffoldReceptor TargetObserved ActivityKey Moieties for Activity
3-Sulfonamido benzoic acidP2Y14AntagonistSulfonamide, Benzoic Acid
General Fluorinated Benzoic AcidsVarious GPCRsAgonist/AntagonistFluorine substituents, Carboxylic Acid

Applications in Advanced Materials Science Research

The unique electronic and physical properties imparted by fluorine atoms have made fluorinated organic molecules highly sought after in materials science. This compound, with its trifluoromethoxy and ethynyl groups, is a promising building block for the creation of novel functional materials.

Precursor for Fluorinated Polymers and Oligomers

Fluorinated polymers are renowned for their exceptional thermal stability, chemical resistance, and unique surface properties. The ethynyl group of this compound can participate in polymerization reactions, such as Glaser coupling or cyclotrimerization, to produce highly cross-linked and thermally stable polymers. The presence of the trifluoromethoxy group in the polymer backbone can lead to materials with low dielectric constants, high thermal stability, and hydrophobicity.

While specific polymers derived from this compound are not widely reported, the general strategy of incorporating fluorinated, acetylene-containing monomers is a well-established approach to high-performance polymers. These materials find applications in microelectronics, aerospace, and as protective coatings.

Interactive Table: Properties of Fluorinated Polymers from Ethynyl Monomers
Monomer TypePolymerization MethodKey Polymer PropertiesPotential Applications
Ethynyl-terminated Fluorinated AromaticsGlaser Coupling, Thermal CyclizationHigh thermal stability, low dielectric constant, chemical resistanceMicroelectronics, Aerospace components
Diacetylene-containing Fluorinated MonomersSolid-state polymerizationNonlinear optical properties, conductivityPhotonics, Sensors

Components in Optoelectronic Materials Research

The combination of an electron-withdrawing trifluoromethoxy group and a π-conjugated ethynyl group makes this compound an interesting candidate for the synthesis of optoelectronic materials. The electronic properties of the benzoic acid ring are modulated by these substituents, which can influence the HOMO and LUMO energy levels of resulting materials.

The ethynyl group provides a rigid linker that can be used to construct well-defined conjugated oligomers and polymers. These materials can exhibit interesting photophysical properties, such as fluorescence and nonlinear optical activity. By incorporating this benzoic acid derivative into larger conjugated systems, it is possible to fine-tune the electronic and optical properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The carboxylic acid functionality also allows for attachment to surfaces or incorporation into hybrid organic-inorganic materials.

Interactive Table: Potential Optoelectronic Applications of Materials from Substituted Benzoic Acids
Material ClassPotential ApplicationRole of Substituted Benzoic AcidDesired Properties
Conjugated PolymersOrganic Light-Emitting Diodes (OLEDs)Monomer unitTunable emission color, high quantum efficiency
Small Molecule Organic SemiconductorsOrganic Photovoltaics (OPVs)Electron acceptor/donor componentBroad absorption spectrum, high charge carrier mobility
Metal-Organic Frameworks (MOFs)Chemical SensingOrganic linkerPorosity, selective analyte binding, luminescent response

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion

Proton (¹H) NMR for Aromatic and Alkyne Protons

The ¹H NMR spectrum of 3-Ethynyl-5-(trifluoromethoxy)benzoic acid is expected to show distinct signals corresponding to the aromatic protons and the terminal alkyne proton. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be sensitive to the solvent and concentration.

The aromatic region would display signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and would likely appear as distinct multiplets. The ethynyl (B1212043) proton, being attached to a sp-hybridized carbon, would resonate in a characteristic region, typically between 3-4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Carboxylic Acid (-COOH)>10Broad Singlet
Aromatic Protons7.5 - 8.5Multiplets
Alkyne Proton (C≡C-H)3.0 - 4.0Singlet

Note: These are predicted values and actual experimental data may vary.

Carbon (¹³C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals would be expected for the carboxylic acid carbon, the aromatic carbons, the alkyne carbons, and the carbon of the trifluoromethoxy group.

The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield, typically in the range of 165-175 ppm. The aromatic carbons would resonate between 110-150 ppm, with their specific shifts influenced by the electron-withdrawing and donating effects of the substituents. The two sp-hybridized carbons of the ethynyl group would have characteristic chemical shifts in the 70-90 ppm range. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carboxylic Acid (-COOH)165 - 175
Aromatic Carbons110 - 150
Alkyne Carbons (-C≡C-)70 - 90
Trifluoromethoxy Carbon (-OCF₃)~120 (quartet)

Note: These are predicted values and actual experimental data may vary.

Fluorine (¹⁹F) NMR for Trifluoromethoxy Group Characterization

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal provides a sensitive probe of the electronic environment around the -OCF₃ group. For trifluoromethoxy groups on an aromatic ring, the chemical shift is typically observed in the range of -58 to -60 ppm relative to a standard such as CFCl₃. The absence of other fluorine atoms in the molecule would result in a simple singlet in the proton-decoupled ¹⁹F NMR spectrum.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₀H₅F₃O₃), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula. Predicted collision cross section (CCS) values can also be calculated for different adducts. uni.lu

Table 3: Predicted m/z Values for Adducts of this compound

Adduct Predicted m/z
[M+H]⁺231.02635
[M+Na]⁺253.00829
[M-H]⁻229.01179
[M+NH₄]⁺248.05289
[M+K]⁺268.98223

Source: PubChemLite. uni.lu

LC-MS for Reaction Monitoring and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC-MS is invaluable for monitoring the progress of chemical reactions by identifying the starting materials, intermediates, and products in a reaction mixture. Furthermore, it is an essential tool for assessing the purity of the final compound. By separating the target molecule from any impurities, LC-MS allows for their individual detection and characterization by the mass spectrometer, providing a comprehensive purity profile of the synthesized this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. The spectra for this compound are expected to exhibit distinct peaks corresponding to its carboxylic acid, terminal alkyne, substituted benzene ring, and trifluoromethoxy moieties.

Expected Vibrational Frequencies:

Carboxylic Acid Group (-COOH): This group gives rise to some of the most recognizable peaks in an IR spectrum. A very broad O-H stretching band is anticipated in the range of 3300–2500 cm⁻¹, a feature characteristic of the hydrogen-bonded dimers common in carboxylic acids. docbrown.info The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp peak around 1700–1680 cm⁻¹. researchgate.net

Ethynyl Group (-C≡CH): The terminal alkyne is characterized by two key vibrations. The ≡C-H stretch appears as a sharp, intense peak at approximately 3300 cm⁻¹. The C≡C triple bond stretch is expected to be a weaker peak in the 2140–2100 cm⁻¹ region.

Aromatic Ring: The 1,3,5-trisubstituted benzene ring will show several characteristic peaks. C-H stretching vibrations typically occur just above 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1600–1450 cm⁻¹ region. Out-of-plane C-H bending vibrations (often strong in the IR spectrum) are anticipated in the 900–690 cm⁻¹ range, which can help confirm the substitution pattern.

Trifluoromethoxy Group (-OCF₃): This electron-withdrawing group is characterized by strong C-F stretching vibrations, which are typically observed in the 1200–1000 cm⁻¹ region of the IR spectrum. The C-O stretching vibration associated with this group will also be present in this region.

Theoretical and experimental studies on related molecules, such as benzoic acid and its derivatives, support these assignments and aid in the interpretation of the spectra. researchgate.netnih.gov

Table 1: Predicted Key Vibrational Frequencies for this compound
Functional GroupVibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Expected Intensity
Carboxylic AcidO-H StretchFT-IR3300 - 2500Broad, Strong
Carboxylic AcidC=O StretchFT-IR, Raman1700 - 1680Strong
Ethynyl≡C-H StretchFT-IR, Raman~3300Sharp, Strong
EthynylC≡C StretchFT-IR, Raman2140 - 2100Weak to Medium
AromaticC=C StretchFT-IR, Raman1600 - 1450Medium
TrifluoromethoxyC-F StretchFT-IR1200 - 1000Very Strong

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been publicly reported, the solid-state structure can be inferred from extensive studies on substituted benzoic acids. rsc.orgresearchgate.netucl.ac.uk

It is highly probable that this compound crystallizes to form centrosymmetric dimers in the solid state. iucr.orgresearchgate.net This common structural motif for carboxylic acids is facilitated by strong intermolecular hydrogen bonds between the carboxyl groups of two adjacent molecules, forming a characteristic R²₂(8) graph-set notation. iucr.org The O···O distance in such hydrogen bonds is typically around 2.6 Å. iucr.org

The planarity of the benzoic acid moiety would be influenced by the steric and electronic effects of the ethynyl and trifluoromethoxy substituents. The benzene ring itself is expected to be planar, with the carboxylic acid group potentially showing a slight twist relative to the ring plane. iucr.org The crystal packing would be further stabilized by weaker intermolecular interactions, such as C-H···O or C-H···π interactions. iucr.org The specific crystal system (e.g., monoclinic, orthorhombic) and space group (e.g., P2₁/c) would be determined by the most efficient packing arrangement of these dimers. ucl.ac.uk

Table 2: Expected Crystallographic Parameters for this compound
ParameterExpected Feature/ValueBasis of Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for substituted benzoic acids ucl.ac.uk
Space GroupP2₁/c or similar centrosymmetric groupPrevalence in benzoic acid derivatives ucl.ac.uk
Primary Intermolecular InteractionCarboxylic Acid Dimer (Hydrogen Bonding)Characteristic of nearly all benzoic acids iucr.orgresearchgate.net
Hydrogen Bond TypeO-H···OStandard for carboxylic acid dimers iucr.org
Secondary InteractionsC-H···O, C-H···π, halogen interactionsPotential stabilizing forces iucr.org

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons to higher energy molecular orbitals. This technique is used to study the electronic structure of conjugated systems.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within its aromatic system, which is extended by conjugation with the ethynyl and carboxylic acid groups. The primary absorptions will likely be π→π* transitions. The presence of substituents on the benzene ring—the electron-withdrawing trifluoromethoxy and carboxylic acid groups, and the π-donating ethynyl group—will influence the energy of these transitions and thus the maximum absorption wavelength (λmax).

Studies on similar aromatic compounds suggest that the main absorption bands would appear in the UV region, likely between 200 and 350 nm. nih.gov The spectrum is typically characterized by two main bands: the E2-band (around 220-260 nm) and the B-band (around 270-320 nm), which arise from π→π* transitions within the benzene ring. The exact λmax and molar absorptivity (ε) values are sensitive to the solvent used, as solvent polarity can stabilize the ground or excited states differently.

Table 3: Predicted UV-Visible Absorption Data for this compound
Transition TypeExpected λmax Range (nm)Chromophore
π→π* (E2-band)220 - 260Substituted Benzene Ring
π→π* (B-band)270 - 320Extended Conjugated System
n→π*>300Carbonyl Group (often weak and may be obscured)

Computational and Theoretical Chemistry Studies of 3 Ethynyl 5 Trifluoromethoxy Benzoic Acid and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing a detailed understanding of molecular structures and properties at the electronic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-Ethynyl-5-(trifluoromethoxy)benzoic acid and its analogues, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine the most stable molecular geometry (geometry optimization) and to analyze electronic properties. orientjchem.orgmdpi.com

The optimization process involves finding the minimum energy conformation of the molecule. For similar aromatic carboxylic acids, studies have shown that substituents can influence the planarity of the carboxylic acid and other functional groups relative to the aromatic ring. researchgate.net For instance, in a related compound, 3-methoxy-2,4,5-trifluorobenzoic acid, DFT calculations were able to predict bond lengths and angles that were in close agreement with experimental data. orientjchem.org Such calculations for this compound would elucidate the spatial arrangement of the ethynyl (B1212043), trifluoromethoxy, and benzoic acid groups, which is crucial for understanding its reactivity and interactions.

Electronic structure analysis through DFT provides information on the distribution of electrons within the molecule. The molecular electrostatic potential (MEP) map is a key output, which visualizes the electron density and is used to predict sites for electrophilic and nucleophilic attack. mdpi.comnih.gov In a typical MEP map, electron-rich regions (negative potential) are often located around electronegative atoms like oxygen, while electron-deficient regions (positive potential) are found around hydrogen atoms. mdpi.com

Table 1: Exemplary Calculated Structural Parameters for a Benzoic Acid Analogue using DFT/B3LYP

ParameterCalculated Value (Å or °)Experimental Value (Å or °)
C1-C2 Bond Length1.3931.390
C=O Bond Length1.2191.221
C-O Bond Length1.3141.312
C-C≡C Bond Angle178.5N/A
O-C=O Bond Angle122.5122.3

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is essential for predicting the chemical reactivity of a molecule. researchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that a molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For molecules like this compound, FMO analysis can identify the regions of the molecule most likely to participate in chemical reactions. The distribution of HOMO and LUMO densities indicates the probable sites for electrophilic and nucleophilic attacks, respectively. researchgate.net In many conjugated molecules, the HOMO and LUMO are distributed across the π-system. The electron-withdrawing trifluoromethoxy group and the π-system of the ethynyl group would significantly influence the energies and distributions of these frontier orbitals. rsc.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-1.75
HOMO-LUMO Gap (ΔE)5.10

Calculation of Spectroscopic Parameters

Theoretical calculations are instrumental in interpreting experimental spectra. DFT methods can accurately predict vibrational frequencies (FT-IR and FT-Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. orientjchem.orgnih.gov

Calculated vibrational spectra help in the assignment of experimental spectral bands to specific molecular vibrations, such as the stretching of C=O in the carboxylic acid group or the C≡C stretch of the ethynyl group. orientjchem.org Theoretical UV-Vis spectra, often calculated using Time-Dependent DFT (TD-DFT), can predict the electronic transitions (e.g., π→π*) responsible for the absorption of light, providing insights into the molecule's color and photochemical properties. nih.govnih.gov Similarly, calculated NMR spectra serve as a valuable tool for confirming the molecular structure by predicting the chemical shifts of protons (¹H NMR) and carbons (¹³C NMR). researchgate.net

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov Even at a purely theoretical level, docking studies on compounds like this compound can provide valuable information about its potential interactions with biological macromolecules. nih.gov

These studies assess the binding affinity, typically reported as a docking score in kcal/mol, and analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex. rjptonline.orgopenmedicinalchemistryjournal.com For this compound, the carboxylic acid group could act as a hydrogen bond donor and acceptor, the aromatic ring could participate in π-π stacking and hydrophobic interactions, and the trifluoromethoxy group could form halogen bonds. rjptonline.org Visualizing these interactions helps in understanding the structural basis of molecular recognition, which is a critical first step in rational drug design, independent of any demonstrated biological effect. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. nih.gov The core of QSAR lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net

For a molecule like this compound, relevant descriptors would fall into several categories:

Constitutional descriptors: Molecular weight, number of atoms, number of rings.

Topological descriptors: Describing atomic connectivity.

Geometrical descriptors: Related to the 3D structure of the molecule.

Physicochemical descriptors: Such as logP (lipophilicity), polarizability, and dipole moment. researchgate.net

Quantum-chemical descriptors: HOMO/LUMO energies, partial atomic charges.

By building a QSAR model using a set of analogous compounds, one can predict the activity of new, unsynthesized molecules. The model highlights which molecular properties are key for a desired activity, guiding the design of more potent or suitable compounds. researchgate.net For instance, a QSAR model might reveal that increased lipophilicity, governed by the trifluoromethoxy group, is a key predictor for a certain endpoint. researchgate.net

Table 3: Selected Molecular Descriptors Relevant for QSAR Modeling

Descriptor TypeDescriptor ExampleChemical Meaning
PhysicochemicalXlogPOctanol-water partition coefficient (lipophilicity)
ConstitutionalMolecular WeightMass of the molecule
GeometricalVan der Waals VolumeVolume occupied by the molecule
Quantum-ChemicalHOMO EnergyElectron-donating ability
ElectronicPolarizabilityDeformation of electron cloud in an electric field

Studies on Non-Linear Optical (NLO) Properties and Charge Transfer Characteristics

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational studies are crucial for predicting the NLO properties of organic molecules. researchgate.net Molecules with significant NLO responses typically possess a π-conjugated system flanked by electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer (ICT). researchgate.net

For this compound, the aromatic ring and ethynyl group form a conjugated system. The trifluoromethoxy group is a strong electron-withdrawing group, while the carboxylic acid group can also act as an acceptor. The efficiency of ICT and the magnitude of NLO properties, such as the first-order hyperpolarizability (β), can be calculated using DFT. mdpi.com A large β value is indicative of a strong NLO response. mdpi.com Theoretical studies can explore how modifications to the molecular structure, such as extending the π-system or changing the substituent groups, could enhance these NLO properties, providing a roadmap for the design of novel NLO materials. researchgate.netmdpi.com

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 3-Ethynyl-5-(trifluoromethoxy)benzoic acid and its derivatives is likely to move beyond traditional multi-step procedures, which are often characterized by harsh conditions and significant waste generation. The focus will increasingly be on developing more sustainable and efficient methodologies.

One promising area is the application of photocatalysis . Visible-light-induced reactions offer a green alternative to conventional methods, often proceeding under mild conditions with high selectivity. acs.orgacs.org Research could focus on developing a photocatalytic cycle that enables the direct introduction of the ethynyl (B1212043) or trifluoromethoxy groups onto a benzoic acid scaffold, potentially reducing the number of synthetic steps.

Flow chemistry represents another significant opportunity for the sustainable synthesis of this compound. uc.ptacs.orgnih.govacs.orgresearchgate.net Continuous flow processes can offer superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processing. nih.govresearchgate.net A multistep flow synthesis could be designed to produce this compound from simple precursors in a fully automated fashion. acs.org

Furthermore, the development of novel catalysts will be crucial. This could involve designing more efficient transition-metal catalysts for cross-coupling reactions to introduce the ethynyl group, or exploring enzymatic or bio-inspired catalysts for greater sustainability. researchgate.net

Synthetic Approach Potential Advantages Research Focus
PhotocatalysisMild reaction conditions, high selectivity, use of renewable energyDevelopment of specific photocatalysts and reaction pathways for the target molecule.
Flow ChemistryEnhanced safety, scalability, and process control; potential for automationDesign and optimization of continuous flow reactors for multistep synthesis.
Novel CatalysisHigher efficiency, lower environmental impact, novel reaction pathwaysExploration of advanced transition-metal, organocatalytic, or biocatalytic systems.

Exploration of Undiscovered Reactivity and Catalytic Transformations

The unique electronic properties conferred by the ethynyl and trifluoromethoxy groups suggest that this compound may exhibit novel reactivity.

The terminal alkyne is a particularly versatile functional group. libretexts.orgmsu.edumasterorganicchemistry.comlibretexts.org While classic reactions like Sonogashira coupling and "click" chemistry are certainly applicable, future research could explore less common transformations. For instance, the development of new catalytic systems could enable selective hydrofunctionalization reactions across the triple bond, introducing a wide range of other functional groups. nih.gov The acidity of the terminal proton also allows for the formation of acetylides, which are potent nucleophiles for carbon-carbon bond formation. msu.edu

The trifluoromethoxy group , while often considered relatively inert, can participate in certain transformations. Research into the selective activation of the C-F bonds within this group could open up new avenues for functionalization. researchgate.net Additionally, the strong electron-withdrawing nature of the OCF3 group significantly influences the reactivity of the aromatic ring, potentially enabling regioselective nucleophilic aromatic substitution reactions that are otherwise difficult to achieve. nih.govnih.govthieme-connect.com

The interplay between the carboxylic acid, ethynyl, and trifluoromethoxy groups could also lead to interesting intramolecular reactions, providing rapid access to complex heterocyclic scaffolds.

Functional Group Potential Reaction Type Emerging Opportunity
EthynylCatalytic HydrofunctionalizationIntroduction of novel functional groups across the triple bond.
EthynylCycloaddition ReactionsSynthesis of complex heterocyclic and carbocyclic systems.
TrifluoromethoxyC-F Bond ActivationSelective functionalization of the OCF3 group.
Aromatic RingNucleophilic Aromatic SubstitutionRegioselective introduction of nucleophiles facilitated by the OCF3 group.

Design of Advanced Multifunctional Probes and Materials Precursors

The structural features of this compound make it an excellent candidate as a building block for advanced materials and molecular probes.

The rigid, linear nature of the ethynyl group is a desirable feature in the design of liquid crystals and conjugated polymers . tandfonline.commdpi.comgoogle.comoup.comresearchgate.netelsevierpure.comnih.govnasa.gov The trifluoromethoxy group can enhance the thermal stability and tune the electronic properties of these materials. tandfonline.comoup.comresearchgate.netelsevierpure.com Future research could involve the polymerization of this compound or its derivatives to create novel materials with interesting optical and electronic properties for applications in displays and organic electronics. google.comnih.govnasa.gov

The ethynyl group also serves as a convenient handle for surface functionalization or for incorporation into larger biomolecules via "click" chemistry. This could be exploited in the development of multifunctional probes for biological imaging or diagnostics. The trifluoromethoxy group can act as a useful spectroscopic marker in 19F NMR studies.

Furthermore, the benzoic acid moiety can be used to anchor the molecule to metal oxides for applications in dye-sensitized solar cells or as a starting point for the synthesis of complex pharmaceutical intermediates. mdpi.commdpi.com

Application Area Key Feature of the Compound Future Direction
Liquid CrystalsRigidity of the ethynyl group; polarity of the OCF3 group.Synthesis and characterization of novel liquid crystalline materials. tandfonline.commdpi.comoup.comresearchgate.netelsevierpure.com
Conjugated Polymersπ-system of the ethynyl and aromatic groups.Development of new semiconducting polymers for organic electronics. google.comnih.govnasa.gov
Molecular Probes"Clickable" ethynyl group; 19F NMR signature of the OCF3 group.Design of targeted probes for bioimaging and diagnostics.
Materials ScienceCarboxylic acid for surface anchoring.Fabrication of novel functional surfaces and hybrid materials.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

AI/ML Application Description Potential Impact
Reaction Outcome PredictionML models predict the major product and yield of a chemical reaction.Reduces experimental effort and accelerates optimization. medium.combohrium.comchemcopilot.comresearchgate.net
Property PredictionAI algorithms predict physicochemical and biological properties of molecules.Guides the design of new compounds with targeted functionalities. aip.orgmitacs.canumberanalytics.comuchicago.edugithub.io
Automated RetrosynthesisAI suggests optimal synthetic routes for a target molecule.Uncovers novel and more efficient synthetic pathways. chemcopilot.comresearchgate.net
Generative Molecular DesignAI creates novel molecular structures with desired properties.Accelerates the discovery of new materials and drug candidates. iptonline.comasiaresearchnews.comnih.gov

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